molecular formula C12H11F3O B12853241 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one

4-(2,3,6-Trifluorophenyl)cyclohexan-1-one

Cat. No.: B12853241
M. Wt: 228.21 g/mol
InChI Key: GEOUNONKSMXLBJ-UHFFFAOYSA-N
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Description

4-(2,3,6-Trifluorophenyl)cyclohexan-1-one is an organic compound characterized by the presence of a cyclohexanone ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including the use of specific reagents and catalysts to ensure high yield and purity. The exact industrial methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,6-Trifluorophenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2,3,6-Trifluorophenyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)cyclohexan-1-one
  • 3-(3,4-Difluorophenyl)cyclohexan-1-one

Uniqueness

4-(2,3,6-Trifluorophenyl)cyclohexan-1-one is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct properties and applications compared to similar compounds .

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

4-(2,3,6-trifluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H11F3O/c13-9-5-6-10(14)12(15)11(9)7-1-3-8(16)4-2-7/h5-7H,1-4H2

InChI Key

GEOUNONKSMXLBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=C(C=CC(=C2F)F)F

Origin of Product

United States

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